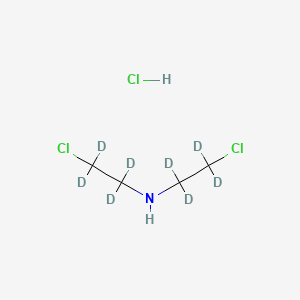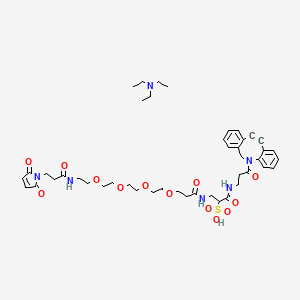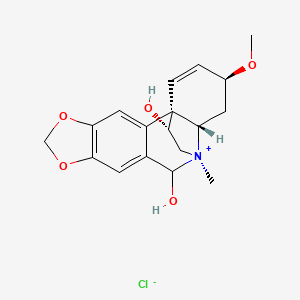
N-Methylhemeanthidine (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylhemeanthidine (chloride) is a novel Amaryllidaceae alkaloid that has been isolated from the plant Zephyranthes candida. This compound has garnered significant attention due to its potent inhibitory activities against various cancer cells, particularly those from acute myeloid leukemia (AML) and pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylhemeanthidine (chloride) typically involves the extraction of the compound from Zephyranthes candida. The plant material is subjected to a series of extraction and purification steps to isolate the alkaloid.
Chemical Reactions Analysis
Types of Reactions
N-Methylhemeanthidine (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving N-Methylhemeanthidine (chloride) include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions vary depending on the desired product and the reaction pathway .
Major Products
The major products formed from the reactions of N-Methylhemeanthidine (chloride) include various derivatives that exhibit enhanced biological activities. These derivatives are often tested for their efficacy against different cancer cell lines .
Scientific Research Applications
N-Methylhemeanthidine (chloride) has been extensively studied for its potential applications in scientific research. Some of the key applications include:
Mechanism of Action
N-Methylhemeanthidine (chloride) exerts its effects by activating the NOTCH signaling pathway. This activation leads to the inhibition of AML cell proliferation and hampers tumor development in a human AML xenograft model . Additionally, the compound down-regulates the AKT signaling pathway, leading to cell cycle arrest, apoptotic death, and decreased glycolysis in pancreatic cancer cells .
Comparison with Similar Compounds
N-Methylhemeanthidine (chloride) is structurally related to other Amaryllidaceae alkaloids, such as haemanthamine and haemanthidine. it exhibits a stronger growth inhibitory effect than these compounds against a mini-panel of tumor cells . The unique structure of N-Methylhemeanthidine (chloride) allows it to dock in the hydrophobic cavity within the NOTCH1 negative regulatory region, promoting NOTCH1 proteolytic cleavage .
List of Similar Compounds
- Haemanthamine
- Haemanthidine
- N-Methyl-5,6-dihydroplicane
- O-Methylnerinine
- N-Ethoxycarbonylethylcrinasiadine
- N-Ethoxycarbonylpropylcrinasiadine
- N-Phenethylcrinasiadine
- N-Isopentylcrinasiadine
Properties
Molecular Formula |
C18H22ClNO5 |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
(1S,12S,13S,15S,18R)-15-methoxy-12-methyl-5,7-dioxa-12-azoniapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-11,18-diol;chloride |
InChI |
InChI=1S/C18H22NO5.ClH/c1-19-8-16(20)18(4-3-10(22-2)5-15(18)19)12-7-14-13(23-9-24-14)6-11(12)17(19)21;/h3-4,6-7,10,15-17,20-21H,5,8-9H2,1-2H3;1H/q+1;/p-1/t10-,15+,16+,17?,18+,19+;/m1./s1 |
InChI Key |
HREBYEGWZXGGQO-GMGHNNAHSA-M |
Isomeric SMILES |
C[N@+]12C[C@@H]([C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4C2O)OCO5)O.[Cl-] |
Canonical SMILES |
C[N+]12CC(C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C2O)OCO5)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
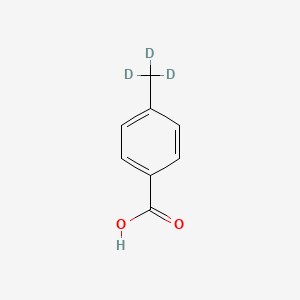
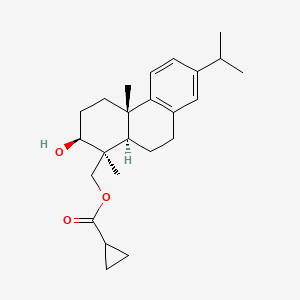

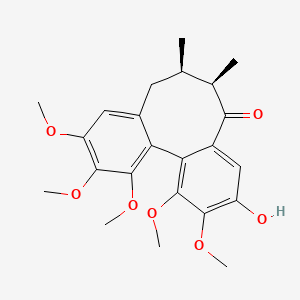

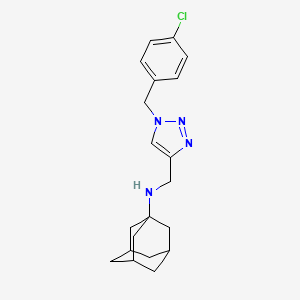

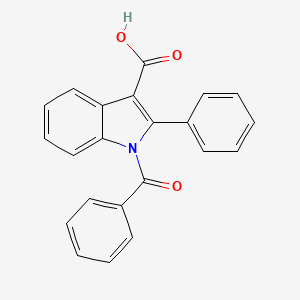
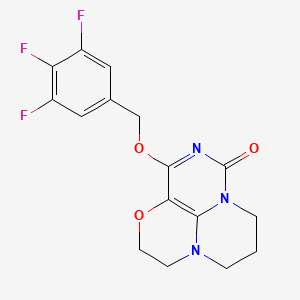
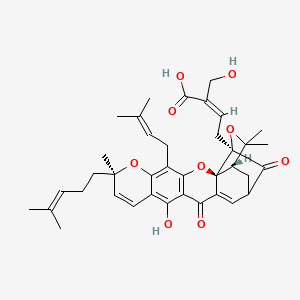
![6-(2-{5-[2-(Dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methylpyridin-2-amine](/img/structure/B12391561.png)
